molecular formula C33H34O3S2 B12835729 (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene

(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene

Cat. No.: B12835729
M. Wt: 542.8 g/mol
InChI Key: HWRDLVHHHOIMJE-YOIJXYMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene is a sulfur-containing heterocycle featuring multiple benzyl-protecting groups. Its structure includes a tetrahydrothiophene core with three benzyl ethers (-OBn) and a benzylthio (-SBn) substituent. The benzyl groups enhance lipophilicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran, while the tetrahydrothiophene ring provides a rigid scaffold for stereochemical control in synthesis .

Properties

Molecular Formula

C33H34O3S2

Molecular Weight

542.8 g/mol

IUPAC Name

(3R,4S,5R)-2-benzylsulfanyl-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolane

InChI

InChI=1S/C33H34O3S2/c1-5-13-26(14-6-1)21-34-24-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-25-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31-,32-,33?/m1/s1

InChI Key

HWRDLVHHHOIMJE-YOIJXYMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene typically involves multiple steps, including protection and deprotection of functional groups, as well as the formation of the tetrahydrothiophene ring. Common reagents used in the synthesis include benzyl alcohol, thiophenol, and various protecting groups such as benzyl chloride. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylthio group can be reduced to a thiol or further to a sulfide.

    Substitution: The benzyloxy and benzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the benzylthio group can produce benzylthiol or benzyl sulfide.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives containing the thiophene ring exhibit significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and protect cells from oxidative stress. This makes (2R,3S,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene a potential candidate for developing antioxidant therapies .

Anthelmintic Activity

The compound has been evaluated for its anthelmintic properties. A study demonstrated that benzothiophene derivatives exhibit varying degrees of effectiveness against helminth infections. The structural modifications in this compound may enhance its efficacy against specific parasitic infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Tetrahydrothiophene Framework: This step often utilizes thioketones and appropriate alkylating agents.
  • Introduction of Benzyloxy Groups: The benzyloxy substituents are introduced through nucleophilic substitution reactions.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Table: Summary of Research Findings

Study FocusFindingsReference
Antioxidant EvaluationDemonstrated significant free radical scavenging activity
Anthelmintic ScreeningShowed promising results against certain helminths
Synthesis TechniquesMulti-step synthesis involving thioketones and nucleophilic substitutions

Mechanism of Action

The mechanism by which (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene exerts its effects is not fully understood. its multiple functional groups suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]thiophene Derivatives ()

Compounds such as Bis(2-hydroxybenzylidene)-3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide (3b) and its analogs share a sulfur-containing fused-ring system but differ in functional groups. Key distinctions include:

  • Functional Groups : compounds feature hydrazide and benzylidene moieties, enabling hydrogen bonding and π-stacking, whereas the target compound relies on benzyl ethers/thioethers for steric protection.
  • Thermal Stability : The high melting points (>300°C) of compounds arise from rigid conjugated backbones and intermolecular hydrogen bonding . In contrast, the target compound’s benzyl groups may contribute to stability via aromatic stacking, though experimental data are lacking.

Nucleotide Analogs ()

The nucleotide analog 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) highlights parallels in protective group strategies:

  • Protection Methods : Both compounds use benzyl/silyl ethers to mask hydroxyl groups. However, the target compound employs benzyl groups exclusively, avoiding the complexity of silyl or methoxyphenyl protections seen in .
  • Reactivity : The thioether in the target compound may exhibit nucleophilic reactivity akin to the thiophosphate in , though the latter’s application in oligonucleotide synthesis is more specialized.

Conjugated Thiophene Systems ()

The compound 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene is designed for organic electronics due to extended conjugation and alkyloxy solubilizing groups. Contrasts include:

  • Conjugation : ’s fully conjugated thiophene system enables charge transport, whereas the target’s saturated tetrahydrothiophene ring limits electronic delocalization.
  • Solubility: The didodecyloxy groups in enhance solubility in non-polar solvents, while the target’s benzyl groups favor polar aprotic solvents .

Tetrahydrofuran and Furan Derivatives (Evidences 4–5)

  • ’s 4-(((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)benzothialdehyde features a tetrahydrofuran ring with an aldehyde group. The aldehyde enables nucleophilic additions, contrasting with the target’s thioether, which may participate in alkylation or oxidation reactions .
  • ’s 1-((2S,3R,4R,5R)-3,4-Bis-benzyloxy-5-benzyloxymethyl-tetrahydro-furan-2-yl)-5-fluoro-1H-pyrimidine-2,4-dione shares benzyl-protection strategies but incorporates a fluoropyrimidine dione for antiviral activity. The target’s tetrahydrothiophene core may offer distinct stereoelectronic effects compared to ’s furan-based system .

Comparative Data Table

Compound Core Structure Key Functional Groups Melting Point Key Properties/Applications Reference
Target Compound Tetrahydrothiophene 3×Benzyloxy, 1×Benzylthio N/A Synthetic intermediate N/A
3b (Thieno[2,3-b]thiophene) Fused thiophene Hydrazide, Benzylidene >300°C High thermal stability
Nucleotide Analog () Tetrahydrofuran Silyl ether, Phosphoramidite N/A Oligonucleotide synthesis
Conjugated Thiophene () Thiophene Didodecyloxyphenyl N/A Organic electronics
Benzothialdehyde () Tetrahydrofuran Aldehyde, Diol N/A Heterocyclic building block
Fluoropyrimidine () Tetrahydrofuran Benzyloxy, Fluoropyrimidine dione N/A Nucleoside analog synthesis

Research Findings and Insights

  • Synthetic Challenges : Installing multiple benzyl groups on the tetrahydrothiophene ring likely requires stepwise protection, akin to ’s methodology .
  • Application Gaps : While and link structures to electronics or pharmaceuticals, the target compound’s applications remain speculative without experimental data.

Biological Activity

The compound (2R,3S,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 55628-54-1
  • Molecular Formula : C27H28O4S
  • Molecular Weight : 444.58 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of benzyloxy groups is believed to enhance the electron-donating capability of the molecule, thus improving its ability to scavenge free radicals.

2. Neuroprotective Effects

Studies have shown that related compounds can inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Parkinson's disease. For instance, a study demonstrated that a derivative exhibited potent MAO-B inhibition with an IC50 value of 0.062 µM, suggesting that similar derivatives may also have neuroprotective effects through this pathway .

3. Anti-inflammatory Properties

Compounds containing thiophene and benzylthio moieties have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • MAO-B Inhibition : Compounds structurally similar to this compound have shown competitive inhibition against MAO-B, leading to increased levels of neurotransmitters such as dopamine in the brain .
  • Antioxidative Mechanism : The antioxidant activity is likely mediated by the ability of the compound to donate electrons and stabilize free radicals, reducing oxidative stress in cells.

Case Studies

Several studies have provided insights into the biological activities of related compounds:

Study ReferenceFindings
Identified potent MAO-B inhibition with competitive and reversible characteristics in derivatives similar to the target compound.
Demonstrated antioxidative properties in related benzyloxy compounds that could be extrapolated to predict similar effects in the target compound.
Investigated the structure-activity relationship (SAR) of thiophene derivatives showing anti-inflammatory effects linked to their molecular structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.